molecular formula C21H44ClNO B3056024 Morpholinium, 4-hexadecyl-4-methyl-, chloride CAS No. 68374-59-4

Morpholinium, 4-hexadecyl-4-methyl-, chloride

Cat. No. B3056024
CAS RN: 68374-59-4
M. Wt: 362 g/mol
InChI Key: OXLKFNXMXICQAW-UHFFFAOYSA-M
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Description

Morpholinium, 4-hexadecyl-4-methyl-, chloride is an organic chemical compound with the molecular formula C21H44ClNO . It belongs to the morpholine family, characterized by both amine and ether functional groups. The compound is a colorless liquid with a faint ammonia- or fish-like odor .


Physical And Chemical Properties Analysis

  • Odor : The compound exhibits a weak ammonia- or fish-like odor .

Scientific Research Applications

1. Physicochemical Properties and Biodegradability

Morpholinium salts, including 4-benzyl-4-methylmorpholinium variants, have been synthesized and assessed for their physicochemical properties, cytotoxicity, and biodegradability. These studies show that the anion significantly influences the aggregation state and cytotoxicity of these compounds, classifying them as moderate or low toxicity. The research also suggests potential applications as biomass solvents (Pernak et al., 2011).

2. Mesophase Behaviour

A series of morpholinium salts have been synthesized and their mesomorphic properties characterized. This includes the study of N-alkyl-N-methylmorpholinium salts and Bronsted acidic N-hexadecyl morpholinium salts. These studies provide insights into the molecular structure and phase transition behavior of these compounds, suggesting their potential in the development of mesogenic materials (Wei et al., 2009).

3. Synthesis of Peptidomimetics

Morpholinium chloride, specifically 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride, has been demonstrated as an effective coupling reagent for synthesizing sterically-hindered peptidomimetics. Its efficacy in controlling racemization and N-arylation highlights its potential in the synthesis of complex organic molecules (Shieh et al., 2008).

4. Organic-Inorganic Hybrid Materials

Morpholinium chloride has been used to synthesize organic-inorganic hybrid materials such as morpholinium hexachlorostannate(IV) and hexabromostannate(IV). These materials are characterized by their optical absorption, thermal analysis, and crystal structures, indicating potential applications in materials science (Ramalingam & Rajaraman, 2020).

5. Antimicrobial Activities

Research into the antimicrobial activities of morpholinium chlorides has been conducted. These studies, covering a range of morpholinium chloride compounds, have evaluated their effectiveness against various bacteria and fungi, suggesting potential applications in antimicrobial treatments (Brycki et al., 2010).

6. Pretreatment for Ethanol Production

Morpholinium ionic liquids, such as 1-H-3-methylmorpholinium chloride, have been successfully used for the pretreatment of rice straw to enhance ethanol production. This indicates its potential application in biofuel production processes (Mohammadi et al., 2019).

Safety and Hazards

  • NIOSH Exposure Limits : The permissible exposure limit (PEL) is 20 ppm .

properties

IUPAC Name

4-hexadecyl-4-methylmorpholin-4-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2)18-20-23-21-19-22;/h3-21H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLKFNXMXICQAW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1(CCOCC1)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529428
Record name 4-Hexadecyl-4-methylmorpholin-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68374-59-4
Record name 4-Hexadecyl-4-methylmorpholin-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholinium, 4-hexadecyl-4-methyl-, chloride
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Morpholinium, 4-hexadecyl-4-methyl-, chloride
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Morpholinium, 4-hexadecyl-4-methyl-, chloride
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Morpholinium, 4-hexadecyl-4-methyl-, chloride
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Morpholinium, 4-hexadecyl-4-methyl-, chloride
Reactant of Route 6
Morpholinium, 4-hexadecyl-4-methyl-, chloride

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